molecular formula C20H22N2O6S B11011008 4-({4-[(Tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}carbamoyl)phenyl acetate

4-({4-[(Tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}carbamoyl)phenyl acetate

Cat. No.: B11011008
M. Wt: 418.5 g/mol
InChI Key: OMFZBNNMFYZSHY-UHFFFAOYSA-N
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Description

4-[(4-{[(TETRAHYDRO-2-FURANYLMETHYL)AMINO]SULFONYL}ANILINO)CARBONYL]PHENYL ACETATE is a complex organic compound characterized by its unique structure, which includes a tetrahydrofuran ring, a sulfonyl group, and a phenyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-{[(TETRAHYDRO-2-FURANYLMETHYL)AMINO]SULFONYL}ANILINO)CARBONYL]PHENYL ACETATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of tetrahydrofuran with a suitable amine to form the tetrahydro-2-furanylmethylamine intermediate. This intermediate is then reacted with a sulfonyl chloride to introduce the sulfonyl group. The resulting compound is further reacted with aniline derivatives to form the anilino group. Finally, the phenyl acetate moiety is introduced through esterification reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to increase yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions

4-[(4-{[(TETRAHYDRO-2-FURANYLMETHYL)AMINO]SULFONYL}ANILINO)CARBONYL]PHENYL ACETATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

4-[(4-{[(TETRAHYDRO-2-FURANYLMETHYL)AMINO]SULFONYL}ANILINO)CARBONYL]PHENYL ACETATE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(4-{[(TETRAHYDRO-2-FURANYLMETHYL)AMINO]SULFONYL}ANILINO)CARBONYL]PHENYL ACETATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(4-{[(TETRAHYDRO-2-FURANYLMETHYL)AMINO]SULFONYL}ANILINO)CARBONYL]PHENYL ACETATE is unique due to its combination of functional groups, which confer specific reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C20H22N2O6S

Molecular Weight

418.5 g/mol

IUPAC Name

[4-[[4-(oxolan-2-ylmethylsulfamoyl)phenyl]carbamoyl]phenyl] acetate

InChI

InChI=1S/C20H22N2O6S/c1-14(23)28-17-8-4-15(5-9-17)20(24)22-16-6-10-19(11-7-16)29(25,26)21-13-18-3-2-12-27-18/h4-11,18,21H,2-3,12-13H2,1H3,(H,22,24)

InChI Key

OMFZBNNMFYZSHY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NCC3CCCO3

Origin of Product

United States

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